N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by its intricate structure, which includes a piperidine ring, a pyridine moiety, and a tolyloxy group. This compound is of significant interest in pharmacological research due to its potential activity as a receptor modulator or enzyme inhibitor. It is classified under acetamides, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves several steps:
The molecular formula of N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is , with a molecular weight of 340.4 g/mol. The compound features multiple functional groups, including:
The structural representation can be summarized using its SMILES notation: Cc1ccccc1OCC(=O)NCC1CCN(c2ncccn2)CC1, which provides insight into its connectivity and functional groups .
N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide primarily revolves around its interactions with biological targets:
N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide exhibits several notable physical and chemical properties:
While specific data such as melting point, boiling point, and density are not readily available in the sources reviewed, these properties can significantly influence solubility and stability in various environments .
The compound N-((1-(pyridin-4-yl)methyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is being investigated for its potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: